molecular formula C7H7BrFN B12820848 2-bromo-3-fluoro-N-methylaniline

2-bromo-3-fluoro-N-methylaniline

Cat. No.: B12820848
M. Wt: 204.04 g/mol
InChI Key: PNBPMCGVECDILL-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-N-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups. This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to the aniline structure. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-fluoro-N-methylaniline can be synthesized through several methods. One common approach involves the reduction of 2-bromoformylanilide. This method typically requires the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve multi-step processes that include halogenation, nitration, and reduction reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex organic molecules with extended aromatic systems .

Scientific Research Applications

2-Bromo-3-fluoro-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-N-methylaniline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. These interactions can lead to the formation of stable complexes or the activation/inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-fluoro-N-methylaniline is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the aniline ring. This unique arrangement can influence its chemical reactivity, making it suitable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

2-bromo-3-fluoro-N-methylaniline

InChI

InChI=1S/C7H7BrFN/c1-10-6-4-2-3-5(9)7(6)8/h2-4,10H,1H3

InChI Key

PNBPMCGVECDILL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)F)Br

Origin of Product

United States

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